molecular formula C12H10F3N3O2 B062992 3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide CAS No. 175276-90-1

3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide

Cat. No.: B062992
CAS No.: 175276-90-1
M. Wt: 285.22 g/mol
InChI Key: WNRIJLAWFHNRJX-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide is a chemical compound with the molecular formula C12H10F3N3O2. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoxazole ring substituted with a methyl group and a carbohydrazide moiety.

Scientific Research Applications

3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide has several scientific research applications:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P302+P352, P280, and P305 +P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide typically involves the following steps :

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethylating agents.

    Formation of Carbohydrazide Moiety: The carbohydrazide moiety is formed by reacting the isoxazole derivative with hydrazine hydrate under refluxing methanolic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of eco-friendly solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) and various halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbohydrazide moiety, in particular, enhances its potential as a pharmacophore in drug development .

Properties

IUPAC Name

3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-6-9(11(19)17-16)10(20-18-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,16H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRIJLAWFHNRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)NN)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379638
Record name 3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-90-1
Record name 3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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